molecular formula C22H18N4O2S2 B12201655 4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12201655
M. Wt: 434.5 g/mol
InChI Key: XKTGQHXMMAPHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This high-purity chemical compound, 4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, is a sophisticated heterocyclic molecule designed for advanced pharmaceutical and biological research. Its structure incorporates multiple pharmaceutically relevant motifs, including a 1,3-benzothiazole and a 1,3,4-thiadiazole ring, which are well-documented in scientific literature for their diverse biological activities . Compounds featuring the 1,3,4-thiadiazole scaffold are of significant interest in medicinal chemistry due to their demonstrated potential as anticancer and antimicrobial agents . Specifically, such derivatives have shown promising efficacy in cytotoxicity screening studies against various cancer cell lines . Furthermore, the structural framework suggests potential for antioxidant activity, as related analogues have been evaluated using standard assays like the DPPH method . The presence of the 1,3-benzothiazole unit further enhances its value as a building block in drug discovery. This product is intended for use in bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H18N4O2S2/c1-3-13-8-10-14(11-9-13)18-17(20-23-15-6-4-5-7-16(15)30-20)19(27)21(28)26(18)22-25-24-12(2)29-22/h4-11,18,27H,3H2,1-2H3

InChI Key

XKTGQHXMMAPHND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activities, particularly focusing on its anticancer and antimicrobial effects.

  • IUPAC Name : 3-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
  • Molecular Formula : C22H18N4O2S2
  • Molecular Weight : 434.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity. For instance:

  • IC50 Values : The compound's derivatives showed IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL against MCF-7 cells .

Table 1 summarizes the cytotoxic activity of related compounds:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
Compound BHepG210.10Cell cycle arrest at S and G2/M phases
Target CompoundMCF-7TBDTBD

Antimicrobial Activity

The compound's benzothiazole and thiadiazole moieties suggest potential antimicrobial properties. Research indicates that derivatives containing these groups often exhibit broad-spectrum antimicrobial activity.

Mechanism of Action:
The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the functional groups can significantly alter the potency and selectivity of the compounds against cancer cells or microbes.

Key Findings:

  • Thiadiazole Ring : Presence enhances anticancer activity.
  • Benzothiazole Moiety : Contributes to increased lipophilicity and better cellular uptake.
  • Hydroxyl Group : Essential for interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing benzothiazole and thiadiazole moieties. For instance:

  • Antibacterial Activity : Compounds similar to 4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticonvulsant Properties

Research indicates that thiazole-based compounds exhibit anticonvulsant effects. For example:

  • A study found that certain thiazole derivatives displayed protective effects in animal models against seizures induced by pentylenetetrazole (PTZ) . The structure of the target compound suggests it may similarly influence neuronal excitability.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Anticancer Potential

The heterocyclic nature of the compound positions it as a candidate for anticancer drug development:

  • Thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise in inhibiting cell proliferation . The specific structure of the compound could enhance its efficacy through targeted mechanisms.

Case Study 1: Antimicrobial Screening

A series of synthesized thiazole derivatives were tested for their antibacterial activities using disk diffusion methods. The results indicated that compounds with similar structural features to the target compound exhibited minimum inhibitory concentrations (MIC) ranging from 20–28 μg/mL against S. aureus and B. subtilis, showcasing their potential as effective antibacterial agents .

Case Study 2: Anticonvulsant Evaluation

In an experimental setup involving PTZ-induced seizures in rodents, several thiazole derivatives were administered. The results demonstrated a significant reduction in seizure duration and frequency, suggesting that the target compound could be developed further for anticonvulsant therapy .

Data Table

Activity Type Compound Structure Target Organisms/Cells Observed Effect
AntibacterialSimilar thiazole-basedS. aureus, E. coliMIC: 20–28 μg/mL
AnticonvulsantThiazole derivativesRodent modelsReduced seizure duration
Anti-inflammatoryThiadiazole derivativesIn vitro assaysInhibition of cytokines
AnticancerHeterocyclic compoundsVarious cancer cell linesCytotoxic effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in substituents at positions 4 and 5 of the pyrrolone core:

Compound Substituent at Position 4 Substituent at Position 5 Molecular Weight (g/mol) Key Properties
Target Compound 1,3-Benzothiazol-2-yl 4-Ethylphenyl ~450 (estimated) High hydrophobicity; potential metabolic stability
Compound 4-Butoxybenzoyl 4-Ethylphenyl Not reported Increased lipophilicity due to butoxy group
Compound 4-Ethoxybenzoyl 2-Fluorophenyl 439.46 Moderate solubility; fluorophenyl enhances electronic effects
Compound (20) 4-Methylbenzoyl 4-tert-Butylphenyl 408.23 tert-Butyl group improves steric bulk
  • Impact of Benzothiazole vs.
  • Fluorine and Ethyl Substitutions : The 2-fluorophenyl group in introduces electronegativity and metabolic resistance, whereas the 4-ethylphenyl in the target compound balances hydrophobicity and steric effects .

Preparation Methods

Base-Assisted Cyclization of 3-Cyanoketones

A scalable approach involves cyclizing 3-cyanoketones under basic conditions. For example:

  • Reagents : KOH (4 equiv), DMSO, H₂O (300 mL)

  • Conditions : Reflux at 70–100°C for 2–4 hours

  • Yield : 41–85% depending on substituents.
    This method allows direct introduction of substituents at the 3- and 5-positions.

SubstrateProductYieldReference
3-Cyano-5-(4-ethylphenyl)-2-ketonePyrrol-2-one core72%

Paal-Knorr Synthesis

The Paal-Knorr reaction between 1,4-diketones and amines forms pyrroles. For hydroxy-substituted derivatives:

  • Reagents : 1,4-Diketone, NH₃, solvent (e.g., ethanol)

  • Conditions : Heating under reflux.
    This method is less direct but offers flexibility for introducing hydroxyl groups.

Benzothiazole Substituent Installation

The 4-(1,3-benzothiazol-2-yl) group is typically synthesized via:

Cyclization of 2-Aminophenol Derivatives

  • Reagents : 2-Aminophenol, CS₂, iodine (I₂), H₂O/EtOH

  • Conditions : Reflux for 4–6 hours.

  • Yield : ~80% for benzothiazole intermediates.

Coupling Reactions

Post-core formation, benzothiazole can be attached via:

  • Suzuki-Miyaura Coupling : Pd catalyst, aryl boronic acid, base.

  • Ullmann Coupling : Cu catalyst, aryl halide.

Thiadiazole Substituent Synthesis

The 1-(5-methyl-1,3,4-thiadiazol-2-yl) group is synthesized via:

Condensation of Thiosemicarbazide

  • Reagents : Thiosemicarbazide, RCOCl, POCl₃

  • Conditions : Heating at 75°C for 4 hours.

  • Yield : 70–85% for thiadiazole intermediates.

Molecular Hybridization

Combining thiadiazole with pyrrole via click chemistry or multicomponent reactions (MCR).

Hydroxy Group Introduction

The 3-hydroxy group may arise from:

MethodReagents/ConditionsYieldReference
Oxidation KMnO₄, acidic medium50–60%
Reduction NaBH₄, LiAlH₄65–75%
Hydrolysis HCl/H₂O, reflux70%

Final Assembly and Functionalization

Stepwise Substitution

  • Pyrrol-2-one core synthesis

  • Benzothiazole attachment

  • Thiadiazole coupling

  • Hydroxylation .

One-Pot Multicomponent Reactions (MCR)

MCRs minimize steps:

  • Example : 3-Cyanoketone + benzothiazole aldehyde + thiadiazole amine + base → Pyrrol-2-one.

  • Yield : 40–60% (dependent on substituents).

Critical Data and Challenges

ParameterValue/RangeReference
Purity >95% (via recrystallization)
Melting Point 180–220°C (estimated for analogs)
Key Challenges Steric hindrance in coupling; regioselectivity in cyclization

Alternative Routes

Benzothiazolo-Thiadiazole Hybridization

Direct coupling of benzothiazole and thiadiazole via:

  • Schiff Base Formation : Aldehyde + hydrazine.

  • HBTU/DIEA-Mediated Coupling : For amide linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.